molecular formula C17H14N2O7 B3737438 methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate

Cat. No.: B3737438
M. Wt: 358.3 g/mol
InChI Key: XXJKWHBMHXGOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate, also known as Methyl N-(2-(methoxycarbonyl)phenyl)-3-(5-nitro-2-furyl)acrylamide, is a chemical compound used in scientific research. This compound is a member of the nitrofuran family, which is known for its antibacterial, antifungal, and antiprotozoal properties. The purpose of

Mechanism of Action

The mechanism of action of methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate involves the reduction of the nitro group to a nitroso intermediate, which can react with thiol groups in proteins and enzymes, leading to their inactivation. This process is known as nitroreduction. The nitro group can also undergo reduction to a hydroxylamine intermediate, which can react with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has been shown to have antibacterial, antifungal, and antiprotozoal properties. It has also been shown to have cytotoxic effects on cancer cells, such as human breast cancer cells. However, this compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate in lab experiments is its ability to inhibit the growth of a wide range of bacterial strains and fungi. This makes it a useful tool for studying the mechanism of action of nitrofurans and their derivatives. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms. Therefore, caution should be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for the research on methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate. One direction is to study its potential therapeutic applications in the treatment of bacterial, fungal, and protozoal infections. Another direction is to study its potential anticancer properties and its mechanism of action in cancer cells. Furthermore, the development of new nitrofuran derivatives based on this compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate may lead to the discovery of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate is used in scientific research as a tool to study the mechanism of action of nitrofurans and their derivatives. This compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate has been used as a fluorescence probe to study the binding interactions between nitrofurans and DNA.

Properties

IUPAC Name

methyl 3-[(2-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)11-7-10(8-12(9-11)19(23)24)15(20)18-14-6-4-3-5-13(14)17(22)26-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJKWHBMHXGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.